N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide
Description
This compound features a triazolo[4,3-a]azepin core, a seven-membered azepine ring fused with a triazole heterocycle. The azepin ring is partially saturated (6,7,8,9-tetrahydro), with a ketone group at position 3. The acetamide side chain at position 2 is substituted with a 4-fluorobenzyl group, introducing fluorine’s electron-withdrawing effects and enhancing metabolic stability .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c17-13-7-5-12(6-8-13)10-18-15(22)11-21-16(23)20-9-3-1-2-4-14(20)19-21/h5-8H,1-4,9-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGJKZQYFCHJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)N2CC1)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C16H19FN4O
- Molecular Weight : 318.35 g/mol
- CAS Number : 930547-78-7
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism and signaling pathways. This inhibition can lead to enhanced neurotransmitter availability and modulation of synaptic activity.
- Receptor Interaction : The compound has shown potential as a modulator of various receptors involved in neurological functions. Its structural similarity to known receptor ligands suggests it may interact with adenosine receptors and monoamine oxidase (MAO) enzymes, which are crucial for neurochemical balance.
Neuropharmacological Effects
Research indicates that this compound may possess neuroprotective properties. Animal studies have demonstrated:
- Cognitive Enhancement : In models of cognitive impairment (e.g., Alzheimer’s and Parkinson’s disease), the compound has shown promise in improving memory and learning capabilities. This effect is likely mediated through its interactions with adenosine receptors and inhibition of MAO-B activity .
Anticancer Activity
The compound's ability to inhibit specific pathways involved in cancer cell proliferation has been investigated:
- PARP Inhibition : Similar compounds have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells. This suggests that this compound could be explored further for its potential as an anticancer agent .
Study 1: Neuroprotective Effects in Rodent Models
A study evaluated the effects of this compound on cognitive deficits induced by neurotoxic agents in rats. The results indicated significant improvements in memory retention tasks compared to control groups treated with saline. The compound's neuroprotective effects were attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress markers .
Study 2: Anticancer Activity Against Breast Cancer Cells
In vitro studies demonstrated that the compound exhibited cytotoxic effects against breast cancer cell lines by inducing apoptosis through the activation of caspase pathways. The IC50 values indicated a potent effect at low concentrations (around 15 µM), suggesting that this compound could serve as a lead for further development in cancer therapy .
Comparative Analysis of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide. The compound has been evaluated against various bacterial strains and fungi using standardized methods such as the agar-well diffusion method.
Key Findings:
- Bacterial Activity : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed promising results against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae with inhibition zones ranging from 10 mm to 15 mm .
- Fungal Activity : The compound also demonstrated antifungal properties against strains like Aspergillus niger and Candida albicans, with effective inhibition zones noted in the range of 8 mm to 12 mm .
Role in Drug Development
This compound has been investigated for its potential use as a lead compound in drug design due to its structural characteristics that allow for modifications aimed at enhancing efficacy and reducing toxicity.
Structure-Activity Relationship (SAR)
The unique triazole and azepine moieties present in the compound provide a scaffold for SAR studies. Modifications to the fluorobenzyl group or the acetamide side chain could lead to improved pharmacological profiles. For instance:
- Substituting different halogens on the benzyl ring may enhance antibacterial potency.
- Altering the acetamide group can affect solubility and bioavailability.
Case Studies
- Antimicrobial Conjugates : A study explored the synthesis of conjugates involving this compound with various amino acids. The resulting compounds were evaluated for their antimicrobial activities and showed enhanced efficacy compared to their parent compounds .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound
- Core : Triazolo[4,3-a]azepin (fused triazole and azepine).
- Key Features : Partially saturated azepine with 3-oxo group; 4-fluorobenzyl-acetamide substituent.
Compound
- Core : Thiazolo[4,5-d]pyridazine (thiazole fused with pyridazine).
- Key Features : 4-fluorophenyl at position 7; pyrrolidinyl at position 2; acetamide with 4-fluorobenzyl.
- Comparison : Replacing triazolo-azepin with sulfur-containing thiazolo-pyridazine may alter binding kinetics or solubility. Thiazolo derivatives are often explored as kinase inhibitors .
Compound
- Core : Triazolo[4,3-a]azepin (same as target).
- Key Features : Chlorophenyl substituent on the azepin; triazole-carboxamide side chain.
- Comparison : Chlorine’s larger size and lipophilicity vs. fluorine could affect target selectivity (e.g., anticancer vs. CNS applications) .
Compound
- Core: Thieno-triazolo-diazepine (thiophene fused with triazolo-diazepine).
- Key Features : Chlorophenyl, methyl groups, and hydroxyphenyl-acetamide.
- Thiophene’s sulfur may influence bioavailability. Such structures are common in sedative agents .
Substituent Analysis
Pharmacological Implications
- Target Compound : The 4-fluorobenzyl group may enhance blood-brain barrier penetration, suggesting CNS applications (e.g., anxiolytics). The acetamide linker balances polarity and rigidity .
- Compound : Thiazolo-pyridazine cores are associated with ATP-binding pocket interactions (kinase targets). Fluorine here may reduce off-target effects .
- Compound : Chlorine’s electron-withdrawing effects could stabilize interactions with hydrophobic enzyme pockets, common in tyrosine kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
